molecular formula C12H6ClF3N2O3S B2911565 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine CAS No. 1281872-43-2

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2911565
CAS No.: 1281872-43-2
M. Wt: 350.7
InChI Key: GENDGDVFOFKCTP-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3, a 4-nitrobenzenesulfinyl group at position 2, and a trifluoromethyl group at position 3. The sulfinyl (-SO-) moiety and nitro (-NO₂) group introduce strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

3-chloro-2-(4-nitrophenyl)sulfinyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3S/c13-10-5-7(12(14,15)16)6-17-11(10)22(21)9-3-1-8(2-4-9)18(19)20/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENDGDVFOFKCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Sulfinylation: The conversion of a nitrobenzene derivative to a sulfinyl compound, which can be achieved using reagents like sulfinyl chlorides.

    Pyridine Ring Formation: The construction of the pyridine ring, which may involve cyclization reactions using appropriate precursors.

    Trifluoromethylation: The addition of a trifluoromethyl group, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfinyl group to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in an appropriate solvent.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitro and sulfinyl groups can influence the biological activity of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The compound’s key structural differentiators are the 4-nitrobenzenesulfinyl group and trifluoromethyl substitution . Below is a comparison with analogs from the evidence:

Compound Name / ID (from Evidence) Substituents at Position 2 Key Functional Groups Electronic Effects
Target Compound 4-Nitrobenzenesulfinyl -SO-, -NO₂, -CF₃ Strong EWG* effects
7e () 3-Nitro-4-(trifluoromethoxy benzyl)oxy -NO₂, -O-CF₃, -CF₃ Moderate EWG effects
7a () (Pyrazolylmethyl)sulfonyl -SO₂-, -CF₃, -OCHF₂ Strong EWG, steric bulk
SC06 () Pyrrole-hydrazinylmethylene -NH-N=CH-, -CF₃ Mixed EWG/EDG** effects
4-Chloro-2-(trifluoromethyl)pyridine () None (parent structure) -Cl, -CF₃ Moderate EWG effects

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Key Observations :

  • The sulfinyl group in the target compound offers a balance between electron withdrawal and steric accessibility compared to bulkier sulfonyl (-SO₂-) groups in 7a .

Key Observations :

  • Steric bulk (e.g., sulfonyl in 7a) correlates with lower yields, while electron-withdrawing groups (e.g., nitro in target compound) may require controlled reaction conditions to prevent decomposition .
  • Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance thermal stability, as seen in the higher m.p. of 7e compared to 7j .
Herbicidal Activity
  • 7a (): Demonstrated herbicidal activity with an IC₅₀ of 1.2 µM against Amaranthus retroflexus. The sulfonyl group likely enhances membrane permeability .
  • 7e–7q (): Varied herbicidal efficacy depending on substituents; nitro groups improved activity compared to methyl or cyclopropyl analogs .
Pharmacological Potential
  • SC06 (): Identified as a small-molecule inhibitor in virtual screens, suggesting applications in cancer or metabolic disease research. The hydrazine linker may facilitate target binding .

Target Compound’s Potential: The 4-nitrobenzenesulfinyl group could enhance bioavailability compared to sulfonyl analogs, while the nitro group may enable covalent interactions with biological targets. Further screening is needed to confirm activity .

Biological Activity

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine (CAS No. 875167-01-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H6ClF3N2O3S
  • Molecular Weight : 358.69 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a sulfinyl moiety attached to a nitrobenzene.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Its efficacy against various bacterial strains has been evaluated through different methodologies.

Table 1: Antibacterial Activity Against Common Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus20 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa30 µg/mL
Proteus mirabilis25 µg/mL

The biological activity of this compound can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways. The presence of the sulfinyl group enhances its interaction with bacterial enzymes, potentially leading to increased permeability of the bacterial cell membrane.

Case Studies

  • Study on Antibacterial Efficacy :
    In a controlled laboratory setting, this compound was tested against clinical isolates of Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 15 µg/mL for E. coli and 20 µg/mL for S. aureus, suggesting its potential as an effective antibacterial agent .
  • Synergistic Effects with Other Antibiotics :
    A study explored the synergistic effects of this compound when combined with traditional antibiotics such as amoxicillin and ciprofloxacin. The combination therapy showed enhanced antibacterial activity against resistant strains of bacteria, indicating that this compound could be used to combat antibiotic resistance .

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